Technical Monograph: (2S,3R)-3-Amino-2-hydroxy-4-methylpentanoic Acid (AHMPA)
Technical Monograph: (2S,3R)-3-Amino-2-hydroxy-4-methylpentanoic Acid (AHMPA)
Executive Summary & Biological Significance[1]
3-Amino-2-hydroxy-4-methylpentanoic acid (AHMPA) is a rare, non-proteinogenic
Structurally, AHMPA acts as a transition-state analog for leucine aminopeptidase (LAP) and other metalloproteases. Its biological potency relies strictly on its stereochemistry; the (2S, 3R) isomer is the bioactive configuration, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This molecule is a critical building block in the synthesis of next-generation aminopeptidase inhibitors (e.g., Valbestatin ) used in oncology and immunology research.
Structural & Stereochemical Dynamics
The bioactivity of AHMPA is governed by the specific spatial arrangement of the hydroxyl group at C2 and the amino group at C3. Unlike standard
Stereochemical Configuration
The (2S, 3R) configuration is essential for zinc coordination within the enzyme active site. The hydroxyl group coordinates the catalytic zinc ion, while the amino group interacts with stabilizing residues (often acidic) in the binding pocket.
Figure 1: Structural decomposition of (2S,3R)-AHMPA highlighting functional domains.
Physicochemical Properties[2][3][4]
The following data represents the core physicochemical profile for the (2S, 3R) isomer (CAS: 10148-71-7).
| Property | Value / Description | Context |
| Molecular Formula | Zwitterionic in neutral solution | |
| Molecular Weight | 147.17 g/mol | Monoisotopic Mass: 147.0895 |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Solubility | Water (>25 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane) |
| Melting Point | 225–227 °C (Decomposition) | High MP indicates strong crystal lattice energy |
| pKa (COOH) | ~3.2 (Estimated) | Lower than leucine due to |
| pKa ( | ~9.1 (Estimated) | Typical for |
| LogP | -2.0 to -2.7 | Highly hydrophilic |
| Specific Rotation | (c=1, 1M HCl) - Critical for purity checks |
Expert Insight: The presence of the
Synthesis & Production Protocol
High-purity AHMPA is difficult to source naturally; therefore, chemical synthesis from L-Valine is the standard research protocol. The following method utilizes a modified Cyanohydrin Synthesis , which is robust and scalable.
Synthetic Workflow (Modified Strecker/Cyanohydrin)
-
Protection: L-Valine is protected (N-Boc) to prevent side reactions.
-
Reduction: Conversion to the aldehyde (Boc-L-Valinal).
-
Cyanohydrin Formation: Addition of cyanide creates the C2 chiral center (mixture of diastereomers).
-
Hydrolysis: Acid hydrolysis converts the nitrile to carboxylic acid and removes the Boc group.
-
Purification: Separation of (2S,3R) from (2R,3R) isomers.
Figure 2: Step-by-step synthetic pathway from L-Valine to AHMPA.
Detailed Protocol: Cyanohydrin Route
Note: All steps involving cyanides must be performed in a certified fume hood with appropriate safety neutralization protocols.
-
Preparation of Boc-L-Valinal: React Boc-L-Valine with N,O-dimethylhydroxylamine to form the Weinreb amide, followed by reduction with
or DIBAL-H at -78°C. -
Addition: Dissolve Boc-L-Valinal in ethyl acetate. Add sodium bisulfite (
) solution to form the adduct. Subsequently, add potassium cyanide (KCN) solution dropwise at 0°C. Stir for 4 hours. -
Hydrolysis: Isolate the organic phase, evaporate, and reflux the residue in 6N HCl for 12 hours. This converts the nitrile (-CN) to the acid (-COOH) and removes the Boc group simultaneously.
-
Purification (Critical): The reaction yields a diastereomeric mixture.
-
Load the crude mixture onto a Dowex 50W-X8 (H+ form) cation exchange column.
-
Wash with water to remove salts.
-
Elute amino acids with 1M
. -
Fractionation: Isolate the specific (2S,3R) isomer via fractional crystallization from water/ethanol or preparative HPLC.
-
Analytical Methodologies
AHMPA lacks a strong chromophore (like the benzene ring in Bestatin), making UV detection at 254 nm ineffective. Pre-column derivatization is required for high-sensitivity quantification.
HPLC-FLD Protocol (OPA Derivatization)
This method utilizes o-phthalaldehyde (OPA) which reacts with primary amines in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.
System Suitability Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Step-by-Step Workflow:
-
Sample Prep: Dissolve AHMPA sample in borate buffer (pH 10.4).
-
Derivatization: Add OPA reagent (1:1 ratio). Incubate for 2 minutes at room temperature (automated injector program recommended).
-
Injection: Inject 10 µL immediately (derivatives are unstable over long periods).
-
Elution: Gradient profile starting at 0% B to 60% B over 20 minutes.
Mass Spectrometry (LC-MS/MS)
For biological matrices (plasma/cell culture), LC-MS is preferred due to selectivity.
-
Ionization: ESI Positive Mode (
). -
Transitions: 148.1
102.1 (Loss of HCOOH), 148.1 84.1.
Mechanism of Action
AHMPA is a "transition-state mimic." In metalloproteases like Leucine Aminopeptidase (LAP), the enzyme hydrolyzes peptide bonds via a tetrahedral intermediate stabilized by a zinc ion.
-
Substrate: Natural peptides have a planar carbonyl carbon (
). -
Inhibitor (AHMPA): The C2 carbon is tetrahedral (
) and carries a hydroxyl group. -
Binding: The C2-Hydroxyl acts as a zinc ligand, displacing the catalytic water molecule. The C3-Amine binds to the S1 pocket, locking the enzyme in an inactive state.
Figure 3: Molecular interaction map showing the chelation of the catalytic Zinc ion by AHMPA.
References
-
Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics.
-
Rich, D. H., et al. (1984). Synthesis of analogues of the aminopeptidase inhibitor bestatin. Structure-activity relationships.[1] Journal of Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: 3-Amino-2-hydroxy-4-methylpentanoic acid (CID 14503312).[2] National Library of Medicine.
-
Westerhoff, O., et al. (2004). Synthesis of (2S,3R)-[3',3',3'-2H3]-valine and (2S,3S)-4-fluorovaline.[3] Organic & Biomolecular Chemistry.[3]
-
Bünning, P., & Riordan, J. F. (1983). Activation of angiotensin converting enzyme by monovalent anions. Biochemistry.[4] (Contextual reference for metalloprotease mechanisms).
Disclaimer: This guide is for research purposes only. Synthesis of bioactive compounds should be conducted by qualified personnel in appropriate laboratory settings.
Sources
- 1. Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14503312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of (2S,3R)-[3',3',3'-2H3]-valine and (2S,3S)-4-fluorovaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-4-methylpentanoic acid | CAS 5980-21-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
